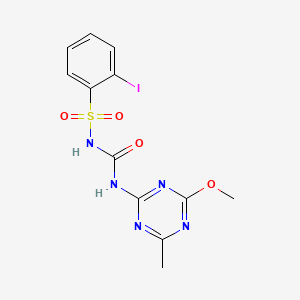
Iofensulfuron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iofensulfuron, also known as this compound, is a useful research compound. Its molecular formula is C12H12IN5O4S and its molecular weight is 449.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Iofensulfuron is predominantly used in various crops, including corn, soybeans, and rice. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids. This selective action allows for effective weed management while minimizing damage to the crops.
Efficacy Against Weeds
Research has demonstrated that this compound is effective against several weed species, including:
- Annual Bluegrass (Poa annua)
- Barnyardgrass (Echinochloa crus-galli)
- Common Lambsquarters (Chenopodium album)
A field study indicated that this compound applied at recommended rates significantly reduced weed biomass compared to untreated controls, showcasing its effectiveness in real-world agricultural settings .
Environmental Impact Studies
This compound has been subjected to various environmental impact assessments to evaluate its effects on non-target terrestrial plants (NTTPs). A recent study emphasized the importance of tiered testing approaches for assessing herbicide risks, where field studies provided insights into the herbicide's impact on plant communities under realistic conditions.
Risk Assessment Methodology
The study developed a higher-tier field study method that involved:
- Establishing experimental plant communities.
- Assessing growth endpoints across different species.
- Comparing results with standard greenhouse studies.
Findings indicated that the no observed effect rates (NOERs) in field studies were approximately ten times higher than those observed in greenhouse settings, suggesting that current tier 2 risk assessments may be protective for NTTPs under certain conditions .
Mixture Toxicity and Synergistic Effects
This compound is often used in combination with other herbicides to enhance efficacy and reduce resistance development in weed populations. Studies have shown that mixtures with dissimilar modes of action can lead to synergistic effects.
Case Study on Mixture Toxicity
A study analyzed the toxicity of this compound when mixed with diflufenican, revealing that:
- The combined application resulted in lower effective concentrations (EC50) for both compounds.
- The mixture exhibited antagonistic effects on certain growth endpoints, necessitating careful consideration during application planning.
The following table summarizes the effective concentrations observed in this study:
| Treatment | EC10 (µg/L) | EC20 (µg/L) | EC50 (µg/L) |
|---|---|---|---|
| This compound | 0.15 ± 0.06 | 0.30 ± 0.09 | 1.05 ± 0.17 |
| Diflufenican | 0.58 ± 1.50 | 1.75 ± 1.50 | 11.64 ± 3.64 |
This data highlights the potential for reduced herbicide usage through strategic combinations .
Regulatory Considerations and Future Directions
As agricultural practices evolve, regulatory frameworks surrounding herbicide use are also adapting. The assessment methods for this compound must align with updated guidelines to ensure environmental safety while maintaining agricultural productivity.
Proposed Research Directions
Future research should focus on:
- Long-term ecological impacts of this compound use.
- Development of more refined risk assessment methodologies.
- Exploration of novel synergistic combinations that maximize efficacy while minimizing environmental risks.
Propiedades
Número CAS |
1144097-22-2 |
|---|---|
Fórmula molecular |
C12H12IN5O4S |
Peso molecular |
449.23 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C12H12IN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) |
Clave InChI |
VQHHIQJPQOLZGF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2I |
Key on ui other cas no. |
1144097-22-2 |
Sinónimos |
1-(2-iodophenylsulfonyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea iofensulfuron |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















